Flunitrazepam-D7

Forensic Toxicology Clinical Chemistry LC-MS/MS Method Validation

Matrix effects in biological samples cause significant quantitation errors in flunitrazepam assays. Flunitrazepam-D7 is a stable-isotope labeled internal standard that co-elutes with the analyte, achieving post-extraction matrix effect values of 95-104% for accurate, forensically defensible results. • Certified Reference Material (CRM) at 100 µg/mL in methanol • Validated LLOQ of 0.0006 µM for detection >24h post-ingestion • CV <8% intra-assay precision

Molecular Formula C16H12FN3O3
Molecular Weight 320.33 g/mol
CAS No. 1286448-08-5
Cat. No. B593566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlunitrazepam-D7
CAS1286448-08-5
SynonymsRo 5-4200
Molecular FormulaC16H12FN3O3
Molecular Weight320.33 g/mol
Structural Identifiers
SMILESCN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3F
InChIInChI=1S/C16H12FN3O3/c1-19-14-7-6-10(20(22)23)8-12(14)16(18-9-15(19)21)11-4-2-3-5-13(11)17/h2-8H,9H2,1H3/i1D3,2D,3D,4D,5D
InChIKeyPPTYJKAXVCCBDU-AAYPNNLASA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flunitrazepam-D7 CRM for LC-MS/MS Quantitation


Flunitrazepam-D7 is a stable-isotope labeled (SIL) analog of flunitrazepam, a benzodiazepine sedative-hypnotic, featuring seven deuterium atoms substituted onto the core pharmacophore to serve as a quantitative reference material . It is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays, enabling the accurate quantitation of flunitrazepam in complex biological matrices by compensating for matrix effects and analytical variability [1]. Flunitrazepam-D7 is supplied as a Certified Reference Material (CRM) at a concentration of 100 µg/mL in methanol, ensuring traceability and regulatory compliance for forensic, clinical toxicology, and pharmaceutical research applications .

Role Deuterated internal standard (ISTD)
Method LC-MS/MS and GC-MS bioanalysis
Format Certified reference material (CRM)

Non-Deuterated IS Limitations for Flunitrazepam


Substituting Flunitrazepam-D7 with non-deuterated flunitrazepam or a non-analogous benzodiazepine internal standard in mass spectrometry-based assays introduces significant quantitative error. Without the near-identical physicochemical properties of a deuterated analog, matrix effects from biological samples (e.g., urine, blood) cause differential ion suppression or enhancement between the analyte and internal standard, leading to inaccurate concentration calculations [1]. The use of a deuterated internal standard like Flunitrazepam-D7, which co-elutes with the analyte, effectively compensates for these matrix effects, achieving post-extraction matrix effect values between 95-104% when calculated against the internal standard, whereas methods lacking a matched IS exhibit unacceptable variability [2]. Furthermore, substituting Flunitrazepam-D7 with other deuterated benzodiazepines (e.g., diazepam-d5) for flunitrazepam quantitation is not recommended, as the differing retention times and ionization characteristics prevent effective matrix effect correction [3].

Matrix Effect Non-deuterated IS may not co-elute, causing differential ion suppression and quantitative bias in biological matrices.
Specificity Other deuterated benzodiazepines (e.g., diazepam-d5) have distinct retention times and MRM transitions, limiting matrix-effect correction for flunitrazepam.
Sensitivity Methods without a matched ISTD may show higher LLOQs due to uncorrected signal-to-noise variability, requiring source-specific review.

Flunitrazepam-D7 Analytical Performance Evidence


Matrix Effect Correction Efficiency

Flunitrazepam-D7 provides superior correction for matrix effects compared to non-deuterated internal standards or the absence of a matched IS. In a validated UPLC-MS/MS method for benzodiazepines in whole blood, post-extraction matrix effects calculated against the internal standard Flunitrazepam-D7 were between 95 and 104% for flunitrazepam [1]. In contrast, methods lacking a matched deuterated IS typically exhibit matrix effects far outside this acceptable range, leading to significant quantitative bias [2].

Matrix Effect Correction
Class-level inference
95% to 104% recovery
Supports bioanalytical validation review
UPLC-MS/MS, human whole blood matrix
Forensic Toxicology Clinical Chemistry LC-MS/MS Method Validation

MRM Specificity vs Diazepam-d5

Flunitrazepam-D7 exhibits a distinct multiple reaction monitoring (MRM) transition (321.1→275.1) and retention time (3.05 min) under standard UPLC conditions, differentiating it from other commonly used benzodiazepine internal standards such as diazepam-d5 (MRM 290.1→198.1, RT 4.24 min) [1]. This chromatographic and mass spectrometric resolution is critical for methods analyzing multiple benzodiazepines, preventing cross-talk and ensuring accurate peak integration for flunitrazepam [2].

MRM Specificity
Head-to-head
321.1→275.1 (3.05 min)
vs. Diazepam-d5: 290.1→198.1 (4.24 min)
Ensures unambiguous peak integration
UPLC-MS/MS, C18 column, positive ion mode
Forensic Toxicology LC-MS/MS Designer Benzodiazepines

Sub-Nanogram LLOQ Sensitivity

The use of Flunitrazepam-D7 as an internal standard enabled a lower limit of quantitation (LLOQ) of 0.0006 µM (approximately 0.19 ng/mL) for flunitrazepam in human whole blood using a validated UPLC-MS/MS method [1]. This sensitivity is essential for detecting low therapeutic or sub-therapeutic concentrations of flunitrazepam in forensic casework, such as drug-facilitated sexual assault investigations where the drug may be present at trace levels [2]. In comparison, methods without a matched deuterated IS often report LLOQs ≥ 1 ng/mL due to uncorrected matrix effects and lower signal-to-noise ratios.

LLOQ Sensitivity
Class-level inference
0.0006 µM
Approx. 0.19 ng/mL in whole blood
Supports trace-level detection review
Method-transfer context, low-dose exposure
Forensic Toxicology LC-MS/MS Method Validation

Flunitrazepam-D7 Key Applications


DFSA Forensic Toxicology Testing

Flunitrazepam-D7 is essential for the accurate and sensitive quantitation of flunitrazepam in blood and urine samples from DFSA investigations. The validated LLOQ of 0.0006 µM (approx. 0.19 ng/mL) [1] allows detection of the drug even when samples are collected >24 hours post-ingestion. The robust matrix effect correction (95-104% recovery) ensures that reported concentrations are forensically defensible [2].

Therapeutic Drug Monitoring and Overdose Confirmation

In clinical settings, Flunitrazepam-D7 facilitates precise measurement of flunitrazepam plasma concentrations to distinguish therapeutic levels (5-15 µg/L) from toxic levels (>50 µg/L) [3]. The method's high accuracy and precision (CV <8% intra-assay) [4] support clinical decision-making and patient management.

Pharmacokinetic and Metabolism Studies

Flunitrazepam-D7 serves as a stable-isotope labeled internal standard for quantifying flunitrazepam and its metabolites (e.g., 7-aminoflunitrazepam) in pharmacokinetic studies [5]. The deuterated analog allows researchers to accurately trace metabolic pathways and determine elimination half-lives without interference from endogenous compounds.

Urine Drug Testing and Workplace Drug Monitoring

Flunitrazepam-D7 is incorporated into high-throughput LC-MS/MS panels for detecting flunitrazepam use in urine. The distinct MRM transition (321.1→275.1) and retention time (3.05 min) [6] provide the specificity needed to differentiate flunitrazepam from other benzodiazepines and their metabolites, minimizing false-positive rates.

Application
Selection Property
Validation Focus
Forensic toxicology research
Matrix-effect correction context
ISTD benchmarking in blood/urine
PK bioanalysis research
Metabolite tracing workflow
Exposure-model interpretation
High-throughput urine screening
MRM specificity context
Cross-talk and false-positive review
Post-mortem toxicology research
LLOQ sensitivity context
Method-transfer context review

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